molecular formula C7H11NO2 B3051390 1-Isopropylpyrrolidine-2,5-dione CAS No. 33425-46-6

1-Isopropylpyrrolidine-2,5-dione

Cat. No.: B3051390
CAS No.: 33425-46-6
M. Wt: 141.17 g/mol
InChI Key: ZYRNGRIPNYDMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropylpyrrolidine-2,5-dione (CAS 75573-01-2) is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This chemical features the pyrrolidine-2,5-dione core, also known as a succinimide derivative, which is a significant pharmacophore in medicinal chemistry . The core structure is substituted with an isopropyl group at the nitrogen (N-1) position. Researchers are interested in N-substituted pyrrolidine-2,5-dione derivatives primarily for their potential applications in central nervous system (CNS) drug discovery . Scientific literature indicates that compounds sharing this core structure are extensively investigated as potential multifunctional ligands for the treatment of neurological disorders . Specifically, derivatives of pyrrolidine-2,5-dione have demonstrated promising anticonvulsant activity in various animal models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test . The mechanism of action for these active compounds is often associated with the modulation of neuronal voltage-sensitive sodium channels and L-type calcium channels . Furthermore, some pyrrolidine-2,5-dione derivatives have shown collateral antinociceptive (pain-relieving) properties in models like the hot plate and formalin tests, expanding their research potential beyond epilepsy . As such, this compound serves as a valuable chemical building block for the synthesis and development of new hybrid molecules and multi-target-directed ligands aimed at creating more effective therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

33425-46-6

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-propan-2-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C7H11NO2/c1-5(2)8-6(9)3-4-7(8)10/h5H,3-4H2,1-2H3

InChI Key

ZYRNGRIPNYDMCV-UHFFFAOYSA-N

SMILES

CC(C)N1C(=O)CCC1=O

Canonical SMILES

CC(C)N1C(=O)CCC1=O

Other CAS No.

33425-46-6

Origin of Product

United States

Scientific Research Applications

1-Isopropylpyrrolidine-2,5-dione derivatives have a variety of applications, particularly in the pharmaceutical field, as IDO1 inhibitors, anticonvulsants, and analgesics .

Pharmaceutical Applications

  • IDO1 Inhibitors Certain pyrrolidine-2,5-dione derivatives are useful as therapeutic compounds, particularly in the treatment and/or prevention of cancers, by acting as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is an intracellular enzyme that catalyzes the first step in L-tryptophan catabolism along the kynurenine pathway . By inhibiting IDO1, these compounds can affect T-cell proliferation and survival, reducing proinflammatory responses and potentially modulating the immune system in conditions such as cancer and chronic inflammations .
  • Anticonvulsant Activity Pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione derivatives have demonstrated anticonvulsant activity in animal models of epilepsy . Studies have shown that these compounds can increase the seizure threshold in electroconvulsive threshold tests and display anticonvulsant effects in pilocarpine-induced seizures . The possible mechanism of action involves influencing neuronal voltage-sensitive sodium and L-type calcium channels .
  • Analgesic Properties Some pyrrolidine-2,5-dione derivatives exhibit analgesic activity . Research has indicated that specific compounds are active in hot plate tests and formalin tests in mice, suggesting potential pain-relieving properties . The combined anticonvulsant and analgesic properties make these compounds interesting candidates for treating conditions involving both seizures and pain .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The bioactivity and physicochemical properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituents at the N1, C3, and C6 positions. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Key Bioactivity/Application Source Evidence
1-Isopropylpyrrolidine-2,5-dione N1: Isopropyl C₇H₁₁NO₂ Antiviral (H1N1, IC₅₀ = 28.9 ± 2.2 μM) ; Synthetic intermediate
3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione N1: Isopropyl; C3: 8-Amino-naphthalen-1-ylamino C₁₇H₁₉N₃O₂ Organic synthesis building block
(3Z,6S)-3-Benzylidene-6-isopropylpiperazine-2,5-dione C3: Benzylidene; C6: Isopropyl C₁₄H₁₆N₂O₂ Antiviral (H1N1, IC₅₀ = 28.9 ± 2.2 μM)
1-Iodopyrrolidine-2,5-dione N1: Iodo C₄H₄INO₂ Halogenation reagent; High toxicity (aspiration hazard)
1-(3-Hydroxypropyl)pyrrolidine-2,5-dione N1: 3-Hydroxypropyl C₇H₁₁NO₃ Not explicitly reported (structural analog)
1-(Propan-2-yl)-3-(propylamino)pyrrolidine-2,5-dione N1: Isopropyl; C3: Propylamino C₁₀H₁₈N₂O₂ Synthetic intermediate; No bioactivity reported
Key Observations:
  • Antiviral Activity : Both this compound and its benzylidene-isopropyl analog (compound 6 in ) exhibit antiviral activity against H1N1, suggesting that the isopropyl group may enhance membrane permeability or target binding .
  • Toxicity : The iodo analog (1-iodopyrrolidine-2,5-dione) shows significant aspiration hazards and respiratory toxicity, unlike the isopropyl derivative, where such data are unavailable .
  • Synthetic Utility: Derivatives like 3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione are valued as building blocks in organic synthesis due to their stability and functional diversity .

Pharmacological Profile

Antiviral Activity:

This compound and its analogs demonstrate moderate to potent antiviral effects. For example:

  • This compound : IC₅₀ = 28.9 ± 2.2 μM against H1N1 .
  • Albonoursin (a diketopiperazine analog): IC₅₀ = 6.8 ± 1.5 μM, indicating that additional substituents (e.g., benzylidene) may enhance potency .

Q & A

Q. What synthetic routes are most effective for preparing 1-isopropylpyrrolidine-2,5-dione, and how can reaction yields be optimized?

The synthesis of pyrrolidine-2,5-dione derivatives typically involves cyclization of substituted succinimide precursors or condensation reactions. For 1-isopropyl derivatives, alkylation of pyrrolidine-2,5-dione using isopropyl halides or via Michael addition with isopropylamine derivatives under basic conditions (e.g., NaH in THF) is common. Optimization focuses on controlling steric hindrance and reaction temperature. For example, using anhydrous conditions and catalytic phase-transfer agents can improve yields to >75% . Characterization via 1^1H/13^13C NMR and FT-IR is critical to confirm regioselectivity.

Q. How can the crystal structure of this compound be determined, and what insights does this provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from polar aprotic solvents (e.g., DMF or acetonitrile). Key parameters include space group symmetry (e.g., monoclinic P21/cP2_1/c) and hydrogen-bonding patterns. For example, the parent pyrrolidine-2,5-dione exhibits a planar diketone ring with intermolecular C=O···H–N interactions stabilizing the lattice . Isopropyl substitution introduces torsional strain, which can be quantified using density functional theory (DFT) calculations to correlate with reactivity.

Q. What analytical techniques are essential for distinguishing this compound from its structural analogs?

  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., C7H11NO2+C_7H_{11}NO_2^+, exact mass 141.0790).
  • Vibrational Spectroscopy (FT-IR): Key stretches include C=O (~1750 cm1^{-1}) and C–N (~1250 cm1^{-1}).
  • Thermogravimetric Analysis (TGA): Assess thermal stability; derivatives with bulky substituents like isopropyl show delayed decomposition (~250°C vs. ~220°C for unsubstituted analogs) .

Advanced Research Questions

Q. How does the isopropyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

The isopropyl group introduces steric bulk, directing nucleophilic attack to the less hindered C3/C4 positions of the diketone ring. For example, in reactions with Grignard reagents, regioselectivity can be probed using 13^{13}C-labeled substrates or kinetic isotope effects. Computational studies (e.g., NBO analysis) reveal reduced electron density at C2/C5 due to hyperconjugation, favoring nucleophilic addition at C3/C4 . Competing pathways should be analyzed via Hammett plots or Eyring equations.

Q. How can contradictions in reported reaction yields for derivatives of this compound be resolved?

Discrepancies often arise from:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions.
  • Catalyst Choice: Transition-metal catalysts (e.g., Pd/C) vs. organocatalysts (e.g., proline) alter reaction pathways.
  • Purification Methods: Column chromatography vs. recrystallization may selectively isolate isomers.
    Systematic DOE (Design of Experiments) with ANOVA analysis is recommended to identify critical factors .

Q. What strategies are effective for studying the compound’s potential as a pharmacophore in drug discovery?

  • Molecular Docking: Screen against target proteins (e.g., kinases) using AutoDock Vina. The diketone moiety may chelate metal ions in active sites.
  • SAR Studies: Modify the isopropyl group to bulkier tert-butyl or smaller ethyl groups to assess steric and electronic effects on binding affinity.
  • In Vitro Assays: Evaluate cytotoxicity and metabolic stability using hepatic microsomes. Recent studies on 4-substituted analogs show improved bioavailability compared to unsubstituted derivatives .

Q. What thermodynamic parameters govern the stability of this compound in solution?

  • Enthalpy of Solvation: Measured via isothermal titration calorimetry (ITC).
  • Degradation Kinetics: Monitor via HPLC under varying pH and temperature. The compound is prone to hydrolysis in acidic conditions (t1/2_{1/2} < 24 hrs at pH 2) but stable in neutral buffers.
  • Activation Energy: Calculated using Arrhenius plots from accelerated stability studies .

Methodological Notes

  • Synthetic Protocols: Always exclude moisture and oxygen for alkylation steps to prevent hydrolysis/oxidation .
  • Crystallography: Use low-temperature (135–296 K) data collection to minimize thermal motion artifacts .
  • Data Validation: Cross-reference spectral data with computational simulations (e.g., Gaussian 09 for IR/NMR) to confirm assignments.

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